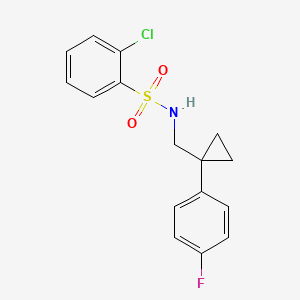

2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO2S/c17-14-3-1-2-4-15(14)22(20,21)19-11-16(9-10-16)12-5-7-13(18)8-6-12/h1-8,19H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCIUSQCOUDOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropyl intermediate. The key steps include:

Formation of the Cyclopropyl Intermediate: This step involves the reaction of 4-fluorophenylmagnesium bromide with cyclopropylmethyl chloride under anhydrous conditions to form 1-(4-fluorophenyl)cyclopropylmethane.

Sulfonamide Formation: The cyclopropyl intermediate is then reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the cyclopropyl and sulfonamide moieties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can modify the functional groups on the cyclopropyl or sulfonamide moieties.

Scientific Research Applications

2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide has several scientific research applications:

Oncology: As a small molecule inhibitor of the adenosine 2A receptor, it is being investigated for its potential to modulate the tumor microenvironment and enhance anti-tumor immune responses.

Pharmacology: The compound is used in studies to understand the role of adenosine receptors in various physiological and pathological processes.

Medicinal Chemistry: Researchers use this compound to design and develop new therapeutic agents targeting adenosine receptors.

Mechanism of Action

The primary mechanism of action of 2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide involves the inhibition of the adenosine 2A receptor (A2AR). By binding to A2AR, the compound blocks the receptor’s interaction with adenosine, a molecule that can suppress immune responses in the tumor microenvironment. This inhibition can enhance the activity of immune cells, such as T cells, against tumor cells, thereby promoting anti-tumor immunity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues from Sulfonamide Derivatives ()

Compounds 6k and 6l in share critical structural motifs with the target molecule, including benzenesulfonamide backbones and fluorophenylcyclopropylmethyl groups. Key differences lie in substituent positions and additional functional groups:

- Compound 6k: N-(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-2-(sulfamoylamino)benzenesulfonamide.

- Compound 6l: N-(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide.

Cyclopropane-Containing Analogues ()

The compound N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide (874401-04-4) shares the cyclopropyl-fluorophenylmethyl motif but replaces the sulfonamide with an acetamide group. This substitution likely reduces hydrogen-bonding capacity, impacting solubility and bioavailability. Cyclopropane rings in both compounds confer steric constraints, but the acetamide’s ether linkage (phenoxy) may enhance lipophilicity compared to the sulfonamide’s polar sulfonyl group .

Sulfonamide Derivatives with Heterocycles ()

4-Chloro-N-((4-chlorophenyl)sulfonyl)-N-((5-oxo-4,4-diphenyltetrahydrofuran-2-yl)methyl)benzenesulfonamide (4a’) features dual sulfonamide groups and a tetrahydrofuran ring. In contrast, the target compound’s single sulfonamide and cyclopropane may favor membrane permeability but reduce binding affinity in polar environments .

Key Research Findings and Trends

Substituent Position Effects : Ortho-substituted sulfonamides (e.g., 6k) exhibit higher melting points and yields than meta/para analogs, attributed to improved crystallinity and synthetic efficiency .

Cyclopropane Impact : Cyclopropyl groups enhance metabolic stability but may reduce solubility due to hydrophobicity. This is evident in both the target compound and 874401-04-4 .

Functional Group Influence : Sulfonamides generally exhibit higher aqueous solubility than acetamides or carboxamides, as seen in comparisons between the target compound and 874401-04-4 .

Biological Activity

2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide, with the CAS number 1049432-25-8, is a compound of interest due to its potential biological activities. Its molecular formula is CHClFNOS, and it has a molecular weight of approximately 339.81 g/mol. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound has been shown to exhibit:

- Antitumor Activity : Similar compounds have demonstrated selective inhibition of histone deacetylases (HDACs), particularly HDAC3, which plays a crucial role in cancer cell proliferation and survival .

- Antimicrobial Activity : Research indicates that sulfonamide derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting a potential role for this compound in treating bacterial infections .

Antitumor Assays

In vitro studies have reported that related compounds exhibit IC values in the low micromolar range against various cancer cell lines. For example, analogs have shown IC values as low as 1.30 μM against HepG2 liver cancer cells . The mechanism involves inducing apoptosis and cell cycle arrest, particularly at the G2/M phase.

Antimicrobial Assays

The compound's antimicrobial efficacy was evaluated using Minimum Inhibitory Concentration (MIC) assays against a panel of bacterial strains. Notably, compounds structurally similar to this compound have demonstrated MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides, indicating strong inhibitory effects .

Data Tables

| Activity Type | Target | IC / MIC (µM) | Reference |

|---|---|---|---|

| Antitumor | HepG2 | 1.30 | |

| Antimicrobial | E. coli | 0.0048 | |

| Antimicrobial | B. mycoides | 0.0098 |

Case Study 1: HDAC Inhibition

A study investigated the effects of related sulfonamide compounds on HDAC activity. The results indicated that these compounds could effectively inhibit HDAC3 with an IC value of 95.48 nM, leading to significant antitumor effects in xenograft models .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, compounds similar to this compound were tested against various bacterial strains. The findings highlighted that the presence of electron-withdrawing groups significantly enhanced antibacterial activity, with some derivatives achieving MIC values as low as 0.0048 mg/mL against resistant strains .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide?

Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-chlorobenzenesulfonyl chloride with (1-(4-fluorophenyl)cyclopropyl)methanamine under basic conditions (e.g., triethylamine or pyridine) to deprotonate the amine and promote sulfonamide bond formation . Optimization of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical to minimize side products like sulfonic esters. Purification typically employs column chromatography or recrystallization using polar aprotic solvents (e.g., DMSO/water mixtures) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Key analytical techniques include:

- NMR Spectroscopy : Compare and NMR spectra with literature data for analogous sulfonamides (e.g., aromatic protons at δ 7.2–7.6 ppm, sulfonamide NH resonance near δ 7.0–7.5 ppm) .

- IR Spectroscopy : Confirm the presence of sulfonamide S=O stretches (1334–1160 cm) and NH bending (≈3240 cm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z ≈435.91 for CHClFNOS) .

- HPLC/LC-MS : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What stability considerations are critical for handling this compound in biological assays?

Answer:

- Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions, avoiding aqueous buffers prone to hydrolysis .

- Light/Temperature Sensitivity : Store at –20°C in amber vials to prevent photodegradation of the cyclopropane and sulfonamide groups .

- pH Stability : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent sulfonamide bond cleavage .

Q. How can researchers screen this compound for biological activity?

Answer:

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram– bacteria) or anticancer activity using MTT assays (e.g., IC values in cancer cell lines) .

- Target Identification : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like carbonic anhydrase or cyclooxygenase, given structural similarities to bioactive sulfonamides .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

- Dose-Response Validation : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .

- Off-Target Profiling : Use selectivity panels (e.g., kinase or GPCR assays) to identify non-specific interactions .

- Metabolite Analysis : Employ LC-MS to detect degradation products or reactive intermediates (e.g., sulfonic acids) that may skew results .

Q. How can computational methods optimize the compound’s structure for enhanced activity?

Answer:

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position, cyclopropane geometry) with biological data to guide derivatization .

- MD Simulations : Study binding dynamics in target proteins (e.g., 100-ns trajectories to assess sulfonamide-protein hydrogen bonding) .

- ADMET Prediction : Use tools like SwissADME to predict pharmacokinetic liabilities (e.g., CYP450 inhibition, blood-brain barrier penetration) .

Q. What experimental approaches elucidate the reaction mechanism of this compound in catalytic systems?

Answer:

- Kinetic Isotope Effects (KIE) : Compare for reactions involving deuterated substrates to identify rate-limiting steps .

- In Situ Spectroscopy : Monitor intermediates via FT-IR or Raman spectroscopy during reactions (e.g., sulfonamide oxidation to sulfones) .

- DFT Calculations : Map potential energy surfaces for bond cleavage/formation (e.g., cyclopropane ring-opening pathways) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

- Single-Crystal X-Ray Diffraction : Determine dihedral angles (e.g., between benzene and cyclopropane rings) to validate computational geometries .

- SHELX Refinement : Use SHELXL for high-resolution refinement, ensuring R-factor convergence (<0.05) and proper handling of hydrogen bonding networks (e.g., N–H⋯O interactions) .

Q. What strategies validate the compound’s structure-activity relationship (SAR) in drug discovery?

Answer:

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

Answer:

- Flow Chemistry : Optimize continuous flow systems to enhance reaction reproducibility and reduce purification steps .

- Green Chemistry : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.